Nitecapone

Description

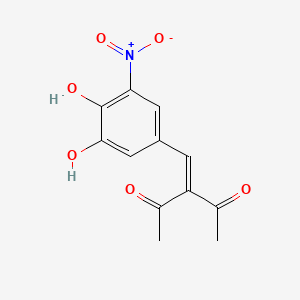

structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRZALMHVUCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151347 | |

| Record name | Nitecapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-94-1 | |

| Record name | Nitecapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitecapone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitecapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITECAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitecapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nitecapone: A Technical Guide on the Catechol-O-Methyltransferase (COMT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (OR-462) is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines.[1][2] Developed as a potential therapeutic agent for Parkinson's disease, nitecapone acts by preventing the peripheral breakdown of levodopa, thereby increasing its bioavailability to the central nervous system.[3][4] This technical guide provides a comprehensive overview of nitecapone, including its mechanism of action, biochemical properties, and relevant experimental protocols. Quantitative data are summarized in tabular format for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams. Although patented for the treatment of Parkinson's disease, nitecapone was never commercially marketed.[2]

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] In the context of Parkinson's disease treatment, COMT is of particular interest due to its role in the metabolism of levodopa, the primary medication for managing motor symptoms.[3][5] When levodopa is administered, a significant portion is peripherally converted to 3-O-methyldopa (3-OMD) by COMT, reducing the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain.[6]

COMT inhibitors are a class of drugs designed to block this peripheral metabolism of levodopa, thereby extending its plasma half-life and increasing its availability to the central nervous system.[3][6] This leads to more stable and sustained dopamine levels in the brain, which can help to alleviate the motor fluctuations, such as "wearing-off" phenomena, often experienced by patients on long-term levodopa therapy.[5][7] Nitecapone, along with other nitrocatechol derivatives like entacapone and tolcapone, represents a significant therapeutic strategy in the management of Parkinson's disease.[4]

Mechanism of Action of Nitecapone

Nitecapone is a nitrocatechol derivative that acts as a potent and selective inhibitor of the COMT enzyme.[2][4] Its mechanism of action is based on its structural similarity to the endogenous substrates of COMT.

Binding to the Active Site: Nitecapone binds to the active site of the COMT enzyme.[1][8] The crystal structure of COMT complexed with nitecapone reveals that the inhibitor occupies the catechol-binding pocket.[8][9] A crucial interaction involves the chelation of the magnesium ion (Mg2+) present in the active site by the catechol hydroxyl groups of nitecapone.[10] This interaction is a common feature among catechol-type COMT inhibitors.[10]

Reversible Inhibition: Nitecapone is a reversible inhibitor, meaning it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity.[1]

Structural Interactions: The binding of nitecapone to COMT is further stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. Key residues involved in these interactions include Lys144, Asn170, Glu199, Trp38, Pro174, and Leu198.[10] The nitro group present in the structure of nitecapone contributes to its high affinity for the enzyme.[11]

Biochemical and Pharmacological Data

| Compound | Reported IC50 Values (µM) | Inhibition Type | Notes |

| Oleanolic Acid | 4.74 ± 0.29 | - | Potent inhibitor from a study on pentacyclic triterpenes.[12] |

| Betulinic Acid | 5.07 ± 0.087 | - | Potent inhibitor from a study on pentacyclic triterpenes.[12] |

| Celastrol | 3.89 ± 0.15 | - | Potent inhibitor from a study on pentacyclic triterpenes.[12] |

| Quercetin | 3.23 ± 0.11 | - | A known natural COMT inhibitor.[12] |

| Epicatechin | 9.57 ± 0.55 | - | A known natural COMT inhibitor.[12] |

Table 1: Comparative IC50 Values of Various COMT Inhibitors. Note: Specific IC50 and Ki values for Nitecapone were not found in the provided search results. The values presented here are for other COMT inhibitors and are intended to provide context.

Pharmacokinetic Profile

The pharmacokinetic properties of a COMT inhibitor are crucial for its clinical efficacy. Key parameters include absorption, distribution, metabolism, and excretion.

| Parameter | Description | Relevance to Nitecapone |

| Absorption & Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[13] | Orally administered nitecapone has been shown to be an active COMT inhibitor in humans, indicating systemic absorption.[14] When co-administered with levodopa and an AADC inhibitor in rats, nitecapone increases the bioavailability of levodopa.[4] |

| Distribution | The process by which a drug reversibly leaves the bloodstream and enters the interstitium and/or the cells of the tissues. | Nitecapone is considered a peripherally acting COMT inhibitor, similar to entacapone, suggesting it does not significantly cross the blood-brain barrier.[15] |

| Metabolism | The biotransformation of pharmaceutical substances in the body so that they can be eliminated more easily. | As a nitrocatechol, nitecapone's metabolism is an important consideration, particularly concerning potential hepatotoxicity, a known issue with tolcapone.[3][15] |

| Excretion | The removal of drugs from the body, either as a metabolite or unchanged drug. | Specific excretion pathways for nitecapone are not detailed in the provided results. |

Table 2: Overview of Pharmacokinetic Parameters for COMT Inhibitors and Relevance to Nitecapone.

Key Experimental Methodologies

COMT Inhibition Assay (Enzymatic Activity-Based Fluorescent Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds against COMT.

-

Materials and Reagents:

-

Recombinant human soluble COMT (S-COMT).

-

Fluorescent substrate (e.g., 3-BTD).[12]

-

S-adenosylmethionine (SAM) as a methyl group donor.

-

Test compound (Nitecapone) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

96-well microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing S-COMT, SAM, and the fluorescent substrate in the assay buffer.

-

Add varying concentrations of the test compound (Nitecapone) to the wells of the microplate. Include a control group with solvent only (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (if necessary, depending on the assay format).

-

Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

-

Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

-

In Vivo Assessment of Levodopa Bioavailability in an Animal Model

This protocol describes a method to evaluate the effect of a COMT inhibitor on the pharmacokinetics of levodopa in rats.

-

Animal Model:

-

Use appropriate rodent models, such as Sprague-Dawley rats.[4]

-

Animals should be fasted overnight before the experiment.

-

-

Drug Administration:

-

Administer the COMT inhibitor (Nitecapone) or vehicle control orally to the animals.

-

After a predetermined time, co-administer levodopa and a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., carbidopa or benserazide). The AADC inhibitor prevents the conversion of levodopa to dopamine outside the brain.[6]

-

-

Sample Collection:

-

Collect blood samples at various time points after drug administration via a suitable method (e.g., tail vein or cannula).

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Analyze the plasma concentrations of levodopa and its metabolite 3-O-methyldopa (3-OMD) using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Construct plasma concentration-time curves for levodopa and 3-OMD.

-

Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

-

Compare the pharmacokinetic parameters between the group treated with the COMT inhibitor and the control group to assess the effect on levodopa bioavailability.[3]

-

Visualizations

Signaling Pathway: Levodopa Metabolism and COMT Inhibition

Caption: Levodopa metabolism and the inhibitory action of Nitecapone.

Experimental Workflow: COMT Inhibition Assay

Caption: Workflow for determining the IC50 of Nitecapone.

Conclusion

Nitecapone is a well-characterized, potent, and peripherally acting COMT inhibitor. Its mechanism of action, centered on the reversible inhibition of COMT, offers a clear therapeutic rationale for its use in conjunction with levodopa for the treatment of Parkinson's disease. By increasing the bioavailability of levodopa, nitecapone has the potential to improve motor control and reduce "wearing-off" fluctuations. While it was never brought to market, the study of nitecapone has contributed to the understanding of COMT inhibition and the development of other drugs in this class. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of neuropharmacology and drug development.

References

- 1. scbt.com [scbt.com]

- 2. Nitecapone - Wikipedia [en.wikipedia.org]

- 3. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 6. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 7. COMT inhibitors (entacapone, tolcapone, opicapone) | Parkinson's UK [parkinsons.org.uk]

- 8. Crystal Structure of Catechol O-Methyltransferase Complexed with Nitecapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Biochemical and pharmacological properties of a peripherally acting catechol-O-methyltransferase inhibitor entacapone | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. IC50 - Wikipedia [en.wikipedia.org]

Nitecapone: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (OR-462) is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamines.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Nitecapone. Detailed methodologies for key in vitro and in vivo experimental protocols are presented to facilitate further research and development. The document also includes visualizations of the COMT inhibition pathway and relevant experimental workflows to enhance understanding of its mechanism of action and evaluation.

Chemical and Physical Properties

Nitecapone, with the IUPAC name 3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione, is a nitrocatechol derivative.[1][3][4] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Nitecapone

| Identifier | Value |

| IUPAC Name | 3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione[1][3][4] |

| Synonyms | OR-462, 3-(3,4-dihydroxy-5-nitrobenzylidene)pentane-2,4-dione[2][4] |

| CAS Number | 116313-94-1[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₁NO₆[1][2][4][5][6][7] |

| Molecular Weight | 265.22 g/mol [5][6][7] |

| SMILES | CC(=O)C(=CC1=CC(=C(C(=C1)O)O)--INVALID-LINK--[O-])C(=O)C[1][4] |

| InChI Key | UPMRZALMHVUCIN-UHFFFAOYSA-N[3][4] |

Table 2: Physicochemical Properties of Nitecapone

| Property | Value |

| Appearance | Light yellow to yellow crystalline solid[4][5] |

| Melting Point | 171-173 °C[8] |

| Boiling Point | 495.3 ± 45.0 °C (Predicted)[8] |

| pKa | 5.60 ± 0.50 (Predicted)[8] |

| Solubility | DMSO: 15-30 mg/mLDMF: 30 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2][8] |

Pharmacological Properties

Nitecapone's primary mechanism of action is the selective and reversible inhibition of the S-form of catechol-O-methyltransferase (S-COMT).[2] This inhibition prevents the degradation of catecholamines, including the neurotransmitter dopamine, and catechol drugs like L-DOPA.

Table 3: Pharmacodynamic Properties of Nitecapone

| Parameter | Value | Species/System |

| IC₅₀ (S-COMT) | 300 nM[2] | Rat Liver |

| Selectivity | >1 µM for Tyrosine Hydroxylase, Dopamine-β-hydroxylase, DOPA decarboxylase, MAO-A, and MAO-B[2] | - |

| In Vivo ID₅₀ (Liver) | 5 mg/kg[2] | In vivo |

| In Vivo ID₅₀ (Duodenum) | 5 mg/kg[2] | In vivo |

| In Vivo ID₅₀ (Brain) | 25 mg/kg[2] | In vivo |

Beyond its role as a COMT inhibitor, Nitecapone also exhibits antioxidant properties by scavenging reactive oxygen and nitric oxide radicals and preventing lipid peroxidation.[5][8]

Mechanism of Action: COMT Inhibition

Catechol-O-methyltransferase is a key enzyme in the metabolic pathway of catecholamines. By inhibiting COMT, Nitecapone prevents the methylation of L-DOPA to 3-O-methyldopa, thereby increasing the bioavailability of L-DOPA for conversion to dopamine in the brain. This is particularly relevant in the context of Parkinson's disease treatment.

Experimental Protocols

Synthesis of Nitecapone

In Vitro COMT Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of Nitecapone on COMT in vitro.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, combine recombinant human S-COMT (e.g., 2.0 µg/mL), MgCl₂ (e.g., 5 mM), DTT (e.g., 1 mM), a fluorescent substrate such as 3-BTD (e.g., 2 µM), and varying concentrations of Nitecapone in a suitable buffer (e.g., 50 mM PBS, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 5 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding S-adenosyl methionine (SAM) (e.g., 200 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate and its methylated product.

-

Data Analysis: Calculate the percentage of COMT inhibition for each Nitecapone concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)

Nitecapone has been shown to reduce symptoms of neuropathic pain in a rat model of spinal nerve ligation (SNL).[3]

Methodologies:

-

Spinal Nerve Ligation (SNL) Surgery:

-

Anesthetize male Wistar rats (140-350 g).

-

Under aseptic conditions, expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion.[5]

-

Close the incision in layers.

-

Allow for post-operative recovery.

-

-

Nitecapone Administration:

-

Assessment of Mechanical Allodynia (von Frey Test):

-

Place rats in individual chambers on an elevated wire mesh floor and allow them to acclimatize.[2][10]

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[3][10]

-

A positive response is recorded as a sharp withdrawal of the paw.

-

The 50% withdrawal threshold is determined using the up-down method.[10]

-

-

Assessment of Cold Allodynia (Acetone Test):

Conclusion

Nitecapone is a well-characterized COMT inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models. Its established chemical and pharmacological profiles, coupled with its antioxidant properties, make it a valuable tool for research in neuropharmacology, particularly in the study of Parkinson's disease and neuropathic pain. The detailed experimental protocols provided herein serve as a foundation for further investigation into the therapeutic potential of Nitecapone and other COMT inhibitors.

References

- 1. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]

- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 3. Von Frey Test for Mechanical Allodynia [bio-protocol.org]

- 4. iasp-pain.org [iasp-pain.org]

- 5. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 8. 1) Acetone drop test [bio-protocol.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

Nitecapone's Impact on Catecholamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione), also known as OR-462, is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] Developed as a potential adjunct therapy for Parkinson's disease, nitecapone primarily acts peripherally to prevent the O-methylation of levodopa and endogenous catecholamines.[3] This guide provides a comprehensive technical overview of nitecapone's effects on catecholamine metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Mechanism of Action

Nitecapone exerts its pharmacological effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic degradation of catecholamines (e.g., dopamine, norepinephrine, epinephrine) and catechol drugs like levodopa.[4] By transferring a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring, COMT converts these active molecules into their inactive O-methylated metabolites.[3] Nitecapone, a nitrocatechol derivative, binds to the active site of COMT, preventing the methylation of its natural substrates.[2] This inhibition leads to an increase in the bioavailability of levodopa and alters the metabolic profile of endogenous catecholamines.[3][4]

Figure 1: Simplified diagram of catecholamine metabolism and the inhibitory action of nitecapone on COMT.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on nitecapone.

Table 1: In Vitro COMT Inhibition by Nitecapone (OR-462)

| Enzyme Source | Inhibition Constant (Ki) | Substrate | Reference |

| Rat Liver Soluble COMT | 0.7 nM | 3,4-Dihydroxybenzoic acid | [5] |

| Rat Duodenum Soluble COMT | 1.0 nM | 3,4-Dihydroxybenzoic acid | [5] |

Note: Nitecapone demonstrates reversible, tight-binding inhibition.[5]

Table 2: Effects of Nitecapone on Plasma Catecholamine Metabolites in Healthy Humans

| Parameter | Dosage | Change from Baseline | Study Population | Reference |

| 3-methoxy-4-hydroxy-phenylglycol (MHPG) | 100 mg t.d.s. for 7 days | ↓ 22% | 15 healthy men | [6] |

| 3,4-dihydroxyphenylglycol (DHPG) | 100 mg t.d.s. for 7 days | ↑ 90% | 15 healthy men | [6] |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | 100 mg t.d.s. for 7 days | ↑ 67% | 15 healthy men | [6] |

| Conjugated Adrenaline | 100 mg t.d.s. for 7 days | ↑ 3-fold | 15 healthy men | [6] |

| 3,4-dihydroxyphenylethyleneglycol (DHPG) | Single oral doses up to 100 mg | ↑ 140% | 10 healthy men | |

| 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) | Single oral doses up to 100 mg | ↓ 27% | 10 healthy men |

Table 3: Effects of Nitecapone on L-DOPA Metabolism in Rats

| Parameter | Dosage (p.o.) with L-DOPA/Carbidopa | Effect | Reference |

| Striatal 3-O-methyldopa (3-OMD) | 6 mg/kg | 50% reduction | [7] |

| Striatal L-DOPA & Dopamine | 0.3 - 30 mg/kg | Dose-related and long-lasting increase | [7] |

Experimental Protocols

This section details the methodologies employed in key studies to determine nitecapone's effect on catecholamine metabolism.

In Vitro COMT Inhibition Assay (Adapted from Schultz & Nissinen, 1989)

This protocol describes a method to determine the inhibitory constant (Ki) of nitecapone on COMT activity.

Figure 2: Workflow for determining the in vitro COMT inhibitory activity of nitecapone.

-

Enzyme Preparation: Soluble COMT is prepared from rat liver or duodenum by homogenization and centrifugation to obtain the cytosolic fraction.[5]

-

Reaction Mixture: The assay is typically conducted in a phosphate buffer (pH 7.4) containing MgCl₂, a necessary cofactor for COMT activity.

-

Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of nitecapone and S-adenosyl-L-methionine (SAM), the methyl donor, at 37°C. This pre-incubation step is crucial for tight-binding inhibitors like nitecapone.[5]

-

Reaction Initiation and Incubation: The reaction is initiated by adding the catechol substrate, such as 3,4-dihydroxybenzoic acid. The mixture is then incubated at 37°C for a defined period.[5]

-

Reaction Termination: The enzymatic reaction is stopped, typically by adding an acid (e.g., perchloric acid), which precipitates the proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the formation of the O-methylated product (vanillic acid and isovanillic acid).[8][9]

-

Data Analysis: The inhibition constant (Ki) is calculated from the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models for tight-binding inhibitors.[5]

Clinical Study Protocol for Catecholamine Metabolite Analysis (Representative Protocol based on Sundberg et al., 1993)

This protocol outlines the methodology for a placebo-controlled, cross-over study in healthy volunteers to assess the in vivo effects of nitecapone.

-

Study Design: A randomized, double-blind, placebo-controlled, cross-over design is employed. A washout period separates the treatment phases (nitecapone vs. placebo).

-

Participants: Healthy male volunteers are recruited after providing informed consent.

-

Drug Administration: Nitecapone (e.g., 100 mg) or a matching placebo is administered three times daily (t.d.s.) for a period of 7 days.[6]

-

Blood Sampling: Venous blood samples are collected into chilled tubes containing a preservative (e.g., EGTA and reduced glutathione) at baseline and at specified time points during the treatment period, both at rest and after standardized physical exercise.

-

Plasma Preparation: Blood samples are immediately centrifuged at a low temperature (e.g., 4°C), and the plasma is separated and stored at -80°C until analysis.

-

Catecholamine and Metabolite Analysis (HPLC-ED):

-

Sample Preparation: Plasma samples are subjected to a sample clean-up and concentration procedure. A common method involves solid-phase extraction using alumina, which selectively adsorbs catechols. An internal standard (e.g., dihydroxybenzylamine) is added to correct for extraction efficiency. The catechols are then eluted with a weak acid.[10][11]

-

Chromatography: The extracted sample is injected into a reverse-phase HPLC system (e.g., C18 column). The mobile phase is typically an aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol), with the pH adjusted to be acidic.[10]

-

Detection: An electrochemical detector with a glassy carbon working electrode is used. The electrode potential is set at an optimal level (e.g., +0.65 V vs. Ag/AgCl reference electrode) to oxidize the catecholamines and their metabolites, generating a current that is proportional to their concentration.[10]

-

Quantification: The concentrations of norepinephrine, epinephrine, dopamine, and their metabolites (DHPG, MHPG, DOPAC) are determined by comparing their peak areas to those of known standards, corrected for the recovery of the internal standard.

-

Figure 3: Workflow of a clinical trial to assess the in vivo effects of nitecapone.

Conclusion

Nitecapone is a highly potent inhibitor of catechol-O-methyltransferase, demonstrating Ki values in the low nanomolar range in preclinical models.[5] In humans, its administration leads to a significant shift in catecholamine metabolism. By blocking the COMT pathway, nitecapone decreases the formation of O-methylated metabolites such as MHPG and increases the levels of deaminated metabolites like DHPG and DOPAC, which are formed via the monoamine oxidase (MAO) pathway.[6] This metabolic shift is the biochemical basis for its potential therapeutic application, particularly in enhancing the bioavailability of L-DOPA in the treatment of Parkinson's disease. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the research and development of COMT inhibitors and related therapeutics.

References

- 1. Nitecapone - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. japsonline.com [japsonline.com]

- 4. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Inhibition of rat liver and duodenum soluble catechol-O-methyltransferase by a tight-binding inhibitor OR-462 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of the COMT inhibitor nitecapone for one week on exercise haemodynamics and catecholamine disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Favorable effect of catechol-O-methyltransferase inhibition by OR-462 in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of catechol-O-methyltransferase activity in erythrocytes by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Nitecapone: A Technical Whitepaper on its Discovery, Preclinical Research, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (OR-462) is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamines. Developed by Orion Pharma in the 1980s as a potential adjunct therapy for Parkinson's disease, nitecapone demonstrated promising preclinical activity, including potent COMT inhibition and significant antioxidant properties. Despite early positive findings and progression to initial human studies, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and history of nitecapone research, detailing its mechanism of action, summarizing key preclinical data in structured tables, and outlining experimental protocols. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to offer a complete technical resource for researchers in pharmacology and drug development.

Discovery and History of Nitecapone Research

The development of catechol-O-methyltransferase (COMT) inhibitors as a therapeutic strategy for Parkinson's disease began in the late 1950s. The primary rationale was to enhance the bioavailability of levodopa, the gold-standard treatment for Parkinson's, by preventing its peripheral degradation to 3-O-methyldopa (3-OMD). In the 1980s, Orion Pharma initiated a dedicated research program to develop novel COMT inhibitors.[1][2] This program led to the discovery of several nitrocatechol-based compounds, including nitecapone (OR-462).

Mechanism of Action

Nitecapone's primary mechanism of action is the selective and reversible inhibition of the COMT enzyme.[3] COMT is crucial for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine, as well as catechol drugs like levodopa.[5] By inhibiting COMT, particularly in the periphery, nitecapone prevents the conversion of levodopa to 3-O-methyldopa.[5] This action increases the plasma half-life and bioavailability of levodopa, allowing more of the drug to cross the blood-brain barrier and be converted to dopamine in the brain.[5]

Beyond its role as a COMT inhibitor, nitecapone exhibits potent antioxidant activity. It has been shown to scavenge various reactive oxygen species (ROS), including peroxyl and hydroxyl radicals, and to inhibit lipid peroxidation.[4][7]

Signaling Pathway: Catecholamine Metabolism and the Impact of Nitecapone

The following diagram illustrates the metabolic pathway of levodopa and the intervention point of nitecapone.

Quantitative Data from Preclinical Research

The following tables summarize key quantitative findings from preclinical studies on nitecapone.

Table 1: In Vitro Antioxidant Activity of Nitecapone

| Parameter | Value | Source |

| IC50 for Hydroxyl Radical Induced Lipid Peroxidation | 11.1 µM | [7] |

| IC50 for Peroxyl Radical Induced Lipid Peroxidation | 16.2 µM | [7] |

| Ki for Xanthine Oxidase Inhibition | 8.8 µM | [4] |

| Second-order rate constant for O2- scavenging | 1.0 x 10^4 M-1 s-1 | [4] |

Table 2: Effects of Nitecapone in a Rat Model of Neuropathic Pain

| Treatment | Outcome Measure | Result | Source |

| Nitecapone (30 mg/kg, i.p.) | Mechanical Allodynia (von Frey test) | 80-95% higher withdrawal thresholds compared to control | [8] |

| Nitecapone (30 mg/kg, i.p.) | Cold Allodynia (Acetone test) | Reduced signs of cold allodynia compared to control | [8] |

Table 3: Effect of Nitecapone on Levodopa Metabolism in Humans (PET Study)

| Parameter | Change with Nitecapone (100 mg) | Source |

| [18F]6-fluorodopa accumulation in striatum | 20.0 ± 5.5% increase | [9] |

| Ratio of radioactivity in striatum vs. plasma | 39.0 ± 5.0% increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in nitecapone research.

COMT Inhibition Assay (Spectrophotometric Method)

This protocol is a representative method for determining COMT inhibitory activity.

Principle: The assay measures the O-methylation of a substrate by COMT, and the inhibitory effect of a compound is quantified by the reduction in product formation. The formation of the O-methylated product can be measured spectrophotometrically.

Materials:

-

Recombinant human soluble COMT (S-COMT)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

3,4-Dihydroxyacetophenone (DHAP) as the substrate

-

Magnesium Chloride (MgCl2)

-

Dithiothreitol (DTT)

-

N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid (TES) buffer

-

Sodium Borate buffer (stop solution)

-

Nitecapone or other test inhibitors

-

Spectrophotometer capable of reading at 344 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 0.5 mM solution of DHAP in deionized water.

-

Prepare a 5 mM solution of SAM in deionized water and keep on ice.

-

Prepare a 6 mM solution of MgCl2 and a 20 mM solution of DTT in deionized water.

-

Prepare a 0.2 M TES buffer and adjust the pH to 7.6 at 37°C.

-

Prepare a 0.4 M Sodium Borate buffer and adjust the pH to 10.0 at 37°C.

-

Prepare serial dilutions of nitecapone in the appropriate solvent.

-

-

Assay Reaction:

-

In a microplate or microcentrifuge tubes, prepare the reaction mixture containing TES buffer, MgCl2, DTT, DHAP, and the test inhibitor (nitecapone) at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding SAM.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the Sodium Borate stop solution.

-

Measure the absorbance of the O-methylated product at 344 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of COMT inhibition for each concentration of nitecapone compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method for assessing the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Nitecapone or other test compounds

-

A positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer capable of reading at 517 nm

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of nitecapone and the positive control in methanol.

-

-

Assay Reaction:

-

In a 96-well plate or test tubes, add a fixed volume of the DPPH solution.

-

Add varying concentrations of the nitecapone solution or the positive control.

-

Include a blank containing only methanol and a control containing DPPH solution and methanol.

-

-

Incubation and Measurement:

-

Incubate the reactions in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well or tube at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

-

Experimental Workflow Diagram

Conclusion

Nitecapone was a promising COMT inhibitor with multifaceted preclinical activities, including potent antioxidant effects. Its journey from discovery to the discontinuation of its development highlights the complex decision-making processes in the pharmaceutical industry, where promising preclinical data does not always translate to a commercially viable product. The extensive research conducted on nitecapone has, nevertheless, contributed valuable knowledge to the field of COMT inhibition and catecholamine metabolism. This technical guide serves as a consolidated resource for researchers, providing a detailed historical and scientific overview of nitecapone, which may yet inform future drug discovery and development efforts in neuropharmacology and related fields.

References

- 1. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. scbt.com [scbt.com]

- 4. Antioxidant properties of nitecapone (OR-462) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Orion has decided not to continue the development of a new COMT inhibitor candidate [orionpharma.com]

- 7. Antioxidant properties of nitecapone are potentiated by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [18F]-6-fluorodopa PET scanning in Parkinson's disease after selective COMT inhibition with nitecapone (OR-462) - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitecapone: A Comparative Analysis of In Vitro and In Vivo Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nitecapone is a second-generation, nitrocatechol-based inhibitor of Catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1] By inhibiting COMT, nitecapone prevents the conversion of L-DOPA (levodopa) to 3-O-methyl-L-DOPA (3-OMD), thereby increasing the bioavailability of L-DOPA in the brain.[1] This mechanism is of significant therapeutic interest, particularly as an adjunct therapy in the management of Parkinson's disease to enhance the efficacy of L-DOPA.[1] This technical guide provides a comprehensive overview and comparison of the in vitro and in vivo studies conducted on nitecapone, presenting quantitative data, detailed experimental protocols, and pathway visualizations to offer a complete picture of its pharmacological profile.

In Vitro Studies: Foundational Efficacy and Cellular Impact

In vitro studies are fundamental for establishing the primary mechanism of action, potency, and potential cellular toxicity of a drug candidate like nitecapone. These assays range from cell-free enzymatic tests to more complex cell-based models.

Enzymatic and Cell-Based Assays

The primary in vitro evaluation of nitecapone involves assessing its direct inhibitory effect on the COMT enzyme. Structurally, nitecapone, like other clinically approved COMT inhibitors, features a 5-substituted-3-nitrocatechol ring which acts as the pharmacophore.[2] This structure allows it to form a quaternary complex with COMT, the co-factor S-adenosylmethionine (SAM), and an Mg²⁺ ion, effectively blocking the enzyme's catalytic activity.[2]

Cell-based assays, often utilizing cell lines like the rat adrenal pheochromocytoma-derived PC12 cells, serve as a bridge between cell-free enzyme assays and more complex in vivo models.[3] These cells can synthesize and metabolize catecholamines, providing a valuable system to study how COMT inhibitors alter dopamine metabolism in a controlled cellular environment.[3] Studies with similar COMT inhibitors show that inhibition leads to increased levels of dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), with a concurrent reduction in 3-methoxytyramine (3-MT) and homovanillic acid (HVA).[3][4]

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative findings from in vitro studies on nitrocatechol-based COMT inhibitors, providing context for nitecapone's potency.

| Parameter | Compound Class | Value | Cell/Enzyme Source | Reference |

| IC₅₀ | Nitrocatechol Inhibitors (e.g., Entacapone, Tolcapone) | ~250 nM | Human Recombinant MB-COMT | [5][6] |

| IC₅₀ | Tolcapone (HTS Format) | 18 nM ± 3 | MB-COMT | [4] |

| IC₅₀ | Tolcapone (MTS Format) | 1.9 nM ± 1 | MB-COMT | [4] |

Note: Specific IC₅₀ values for nitecapone were not detailed in the provided search results, but as a second-generation nitrocatechol, its potency is expected to be in a similar nanomolar range to entacapone and tolcapone.

Experimental Protocols: In Vitro

Protocol 1: COMT Inhibition Assay (Enzymatic)

This protocol outlines a general method for determining the IC₅₀ of a COMT inhibitor.

-

Enzyme Preparation: Use human recombinant membrane-bound COMT (MB-COMT) for the assay.[5]

-

Reagent Preparation:

-

Assay Procedure:

-

In a microplate, add the MB-COMT enzyme and SAM.

-

Add the test compound across a range of concentrations (e.g., 10-point dose-response curve).[4]

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[4]

-

Initiate the enzymatic reaction by adding the dopamine substrate.

-

Incubate for a specific time at 37°C.

-

-

Detection and Analysis:

-

Stop the reaction.

-

Measure the product formation (e.g., methylated dopamine) using an appropriate detection method, such as HPLC or a luminescence-based assay.

-

Calculate the percentage of inhibition at each compound concentration relative to a control without inhibitor.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of compounds on cell lines.[7]

-

Cell Culture: Plate cells (e.g., dopaminergic N27 or HepG2 cells) in a 96-well plate and allow them to adhere and grow.[6][7]

-

Compound Exposure:

-

MTT Assay:

-

Data Acquisition:

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Express results as a percentage of the viability of untreated control cells.

-

References

- 1. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of Catechol O-Methyltransferase Complexed with Nitecapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies [mdpi.com]

- 7. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Nitecapone: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone [3-(3,4-dihydroxy-5-nitrophenyl)methylene-2,4-pentanedione], initially developed as a catechol-O-methyltransferase (COMT) inhibitor, has demonstrated significant antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of Nitecapone, detailing its mechanisms of action, summarizing quantitative data, outlining relevant experimental protocols, and visualizing its proposed interactions with key cellular signaling pathways. The multifaceted antioxidant profile of Nitecapone, encompassing direct radical scavenging and potential modulation of endogenous antioxidant responses, suggests its therapeutic potential beyond COMT inhibition, particularly in conditions associated with oxidative stress.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and gastrointestinal conditions. Nitecapone, a peripherally acting COMT inhibitor, has emerged as a compound of interest for its potent antioxidant effects. Its catechol structure is central to its ability to scavenge a variety of free radicals and to interact with the cellular antioxidant network. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of Nitecapone's antioxidant properties.

Mechanisms of Antioxidant Action

Nitecapone exerts its antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: The catechol moiety of Nitecapone enables it to directly donate hydrogen atoms to neutralize a range of reactive oxygen species.

-

Inhibition of Lipid Peroxidation: By scavenging peroxyl radicals, Nitecapone effectively interrupts the chain reaction of lipid peroxidation, protecting cell membranes from oxidative damage.

-

Enzyme Inhibition: Nitecapone acts as a competitive inhibitor of xanthine oxidase, an enzyme that generates superoxide radicals.

-

Synergy with Endogenous Antioxidants: Nitecapone's antioxidant properties are potentiated by glutathione, and it participates in the recycling of vitamin E, a key lipophilic antioxidant.

Quantitative Antioxidant Data

The antioxidant efficacy of Nitecapone has been quantified in several in vitro studies. The following tables summarize the key findings.

| Parameter | Value | Assay/System | Reference |

| IC50 (Hydroxyl Radical-Induced Lipid Peroxidation) | 11.1 µM | Thiobarbituric acid assay in guinea pig liver microsomes | [1] |

| IC50 (Peroxyl Radical-Induced Lipid Peroxidation) | 16.2 µM | Thiobarbituric acid assay in guinea pig liver microsomes | [1] |

| Ki (Xanthine Oxidase Inhibition) | 8.8 µM | Competitive inhibition assay | [2] |

| Second-Order Kinetic Rate Constant (Superoxide Scavenging) | 1.0 x 10⁴ M⁻¹ s⁻¹ | [2] | |

| Stoichiometry Factor (Peroxyl Radical Scavenging in Solution) | 2 | [2] |

Table 1: Quantitative Antioxidant Activity of Nitecapone

Experimental Protocols

Inhibition of Lipid Peroxidation (TBARS Assay)

This protocol is a generalized method for assessing the inhibition of lipid peroxidation in a biological sample, such as liver microsomes, by measuring thiobarbituric acid reactive substances (TBARS).

-

Preparation of Microsomes: Homogenize liver tissue in ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4) and centrifuge to isolate the microsomal fraction.

-

Induction of Lipid Peroxidation: Incubate the microsomal suspension with an oxidizing agent (e.g., FeSO₄/ascorbate for hydroxyl radical-induced peroxidation or AAPH for peroxyl radical-induced peroxidation) in the presence and absence of varying concentrations of Nitecapone.

-

TBARS Reaction: Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA). Centrifuge to pellet the protein.

-

Color Development: Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes) to develop a pink colored adduct.

-

Measurement: Cool the samples and measure the absorbance at 532 nm.

-

Calculation: Calculate the percentage inhibition of lipid peroxidation by Nitecapone compared to the control (without Nitecapone). The IC50 value can be determined from a dose-response curve.

Xanthine Oxidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of Nitecapone on xanthine oxidase activity.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and varying concentrations of Nitecapone.

-

Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.

-

Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.

-

Calculation: Determine the rate of reaction in the presence and absence of Nitecapone. The type of inhibition (e.g., competitive) and the inhibition constant (Ki) can be determined using Lineweaver-Burk plots.

Superoxide Radical Scavenging Assay

This is a generalized protocol for assessing the ability of Nitecapone to scavenge superoxide radicals, often using a non-enzymatic system.

-

Superoxide Generation: Generate superoxide radicals in a reaction mixture, for example, using a phenazine methosulfate (PMS) and NADH system.

-

Detection: Use a detector molecule, such as nitroblue tetrazolium (NBT), which is reduced by superoxide radicals to a colored formazan product.

-

Scavenging Reaction: Add varying concentrations of Nitecapone to the reaction mixture to compete with NBT for the superoxide radicals.

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculation: A decrease in the absorbance in the presence of Nitecapone indicates superoxide scavenging activity. Calculate the percentage of scavenging and the IC50 value.

Proposed Signaling Pathways and Visualizations

While direct studies on Nitecapone's influence on specific signaling pathways are limited, its catechol structure suggests potential interactions with key cellular pathways involved in the antioxidant response and neuroprotection. The following diagrams illustrate these proposed mechanisms.

Proposed Experimental Workflow for Assessing Nitecapone's Antioxidant Properties

Caption: Proposed workflow for evaluating Nitecapone's antioxidant effects.

Proposed Nitecapone-Mediated Activation of the Keap1-Nrf2 Pathway

The catechol structure of Nitecapone suggests it may activate the Keap1-Nrf2 antioxidant response pathway, a mechanism observed with other catechol-containing compounds.

Caption: Proposed activation of the Nrf2 pathway by Nitecapone.

Proposed Modulation of MAPK and PI3K/Akt Pathways by Nitecapone

Based on studies of other catechol compounds, Nitecapone may exert neuroprotective effects by modulating the MAPK and PI3K/Akt signaling pathways, which are crucial in cellular responses to oxidative stress.

Caption: Proposed modulation of MAPK and PI3K/Akt pathways by Nitecapone.

Conclusion

Nitecapone exhibits a robust and multi-faceted antioxidant profile characterized by direct radical scavenging, inhibition of lipid peroxidation, and interaction with the endogenous antioxidant system. The quantitative data underscore its potency as an antioxidant. While direct evidence for its influence on specific signaling pathways like Keap1-Nrf2, MAPK, and PI3K/Akt is still emerging, its chemical structure strongly suggests a role in modulating these critical cellular responses to oxidative stress. Further research is warranted to fully elucidate these mechanisms and to explore the full therapeutic potential of Nitecapone in oxidative stress-related diseases. This technical guide provides a foundational resource for scientists and researchers to design and interpret future studies on this promising compound.

References

Nitecapone: An In-Depth Technical Guide to Early Research on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitecapone (OR-462) is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines.[1][2] Early research into nitecapone explored its potential as a therapeutic agent, primarily as an adjunct therapy in Parkinson's disease, and also investigated its gastroprotective and antioxidant properties.[1] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on nitecapone, detailing its mechanism of action, pharmacokinetic profile, and therapeutic effects observed in various experimental models. The information is presented to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: COMT Inhibition

Nitecapone exerts its primary pharmacological effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). COMT is responsible for the O-methylation of catechols, including endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as drugs like levodopa (L-DOPA).[3][4] By inhibiting peripheral COMT, nitecapone prevents the conversion of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA and prolonging its therapeutic effect in the brain.[5][6] This mechanism is crucial for patients with Parkinson's disease who experience motor fluctuations with L-DOPA therapy.[6]

Signaling Pathway: Catecholamine Metabolism and Nitecapone Inhibition

The following diagram illustrates the metabolic pathway of catecholamines and the point of intervention by nitecapone.

Caption: Nitecapone inhibits COMT, a key enzyme in catecholamine metabolism.

Quantitative Data from Early Research

The following tables summarize the key quantitative findings from early preclinical and clinical studies of nitecapone.

Table 1: In Vitro COMT Inhibition

| Compound | IC50 (nM) | Source Tissue/Enzyme | Reference |

| Nitecapone | Data not available in early literature | - | - |

| Entacapone | ~250 | - | [1] |

| Tolcapone | ~250 | - | [1] |

Table 2: Pharmacokinetic Parameters of Nitecapone

| Species | Dose | Route | Cmax | Tmax | Half-life (t1/2) | Reference |

| Human | 100 mg | Oral | - | - | Short-acting | [1] |

| Rat | - | - | - | - | ~3 hours (CNS effect) | [1] |

Note: Detailed pharmacokinetic parameters such as Cmax and Tmax for nitecapone were not specified in the provided search results. The literature describes it as a short-acting inhibitor.

Table 3: Effects of Nitecapone on Levodopa Pharmacokinetics in Humans

| Parameter | Nitecapone Dose | Change | p-value | Reference |

| [18F]6-fluorodopa accumulation in striatum | 100 mg (oral) | ↑ 20.0 ± 5.5% | < 0.05 | [7] |

| Ratio of radioactivity (striatum/plasma) | 100 mg (oral) | ↑ 39.0 ± 5.0% | - | [7] |

| Conversion of [18F]6-fluorodopa to [18F]3-O-methylfluorodopa | 100 mg (oral) | Significantly reduced | - | [7] |

Table 4: Effects of Nitecapone in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

| Treatment | Outcome Measure | Result | Reference |

| Nitecapone (30 mg/kg, i.p.) | Mechanical allodynia | Withdrawal thresholds 80-95% higher than control | [8] |

| Nitecapone (30 mg/kg, i.p.) | Cold allodynia | Reduced signs of cold allodynia compared to control | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in early nitecapone research are provided below.

In Vitro COMT Inhibition Assay

A common method for determining COMT inhibitory activity involves measuring the O-methylation of a catechol substrate.

Principle: The assay quantifies the rate of formation of a methylated product from a catechol substrate in the presence of COMT and a methyl donor (S-adenosyl-L-methionine, SAM). The inhibitory effect of a compound is determined by measuring the reduction in product formation.

Typical Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), MgCl2 (a cofactor for COMT), a catechol substrate (e.g., adrenaline), and the test inhibitor (nitecapone) at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding a purified or partially purified COMT enzyme preparation (e.g., from rat liver homogenate).

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, often by adding an acid (e.g., perchloric acid).

-

Product Quantification: The amount of the O-methylated product (e.g., metanephrine) is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of COMT activity (IC50) is calculated from the dose-response curve.

Experimental Workflow: Nitecapone Evaluation in a Rodent Model of Parkinson's Disease

The following diagram outlines a typical experimental workflow for assessing the efficacy of nitecapone in a neurotoxin-induced rodent model of Parkinson's disease.

Caption: A typical workflow for preclinical evaluation of nitecapone.

Detailed Steps:

-

Induction of Parkinsonian Model: A unilateral lesion of the nigrostriatal dopamine pathway is created in rats or mice using a neurotoxin such as 6-hydroxydopamine (6-OHDA).[9][10][11] This leads to a loss of dopamine neurons on one side of the brain, mimicking a key pathological feature of Parkinson's disease.

-

Baseline Behavioral Assessment: Before treatment, the animals' motor deficits are assessed. A common test is the apomorphine- or amphetamine-induced rotation test, where the number of rotations contralateral or ipsilateral to the lesion is counted.

-

Treatment Administration: Animals are divided into groups and receive treatment, which could include:

-

Vehicle (control)

-

L-DOPA alone

-

L-DOPA in combination with nitecapone

-

-

Post-Treatment Behavioral Assessment: Following treatment, behavioral tests are repeated to assess the therapeutic effect of the compounds on motor function. An increase in contralateral rotations (with L-DOPA) that is potentiated by nitecapone would indicate efficacy.

-

Post-mortem Biochemical Analysis: After the behavioral assessments, animals are euthanized, and their brains are collected. The striatum is dissected, and the levels of dopamine and its metabolites (DOPAC, HVA, 3-OMD) are measured using HPLC to confirm the neurochemical effects of the treatments.

Antioxidant and Other Properties

In addition to its primary role as a COMT inhibitor, early research also identified antioxidant properties of nitecapone.[1] Studies showed that nitecapone can scavenge reactive oxygen and nitric radicals and prevent lipid peroxidation.[1] For instance, in vitro, nitecapone (1-100 μM) was found to reduce glutathione (GSH) depletion and oxidation.[1]

Conclusion

Early research on nitecapone established its role as a peripherally acting, short-acting COMT inhibitor with the potential to enhance the therapeutic efficacy of levodopa in Parkinson's disease.[1][5] Preclinical studies demonstrated its ability to modulate levodopa pharmacokinetics and produce beneficial effects in animal models of both Parkinson's disease and neuropathic pain.[8][12] Furthermore, its antioxidant properties suggested a broader therapeutic potential.[1] Although nitecapone was not ultimately marketed for Parkinson's disease, the foundational research provided valuable insights into the therapeutic strategy of COMT inhibition and contributed to the development of other drugs in this class.[2] This technical guide summarizes the key findings and methodologies from this early research, offering a valuable resource for scientists and researchers in the ongoing development of novel therapeutics for neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of levodopa and relevant add-on therapies for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [18F]-6-fluorodopa PET scanning in Parkinson's disease after selective COMT inhibition with nitecapone (OR-462) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Effects of nebicapone on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of a New Natural Catechol- O-methyl Transferase Inhibitor on Two In Vivo Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Nitecapone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Nitecapone and its application in cell culture experiments. Nitecapone is a potent, orally active, and short-acting inhibitor of catechol-O-methyltransferase (COMT).[1][2] It also possesses gastroprotective and antioxidant properties, effectively scavenging reactive oxygen and nitric radicals and preventing lipid peroxidation.[1]

Data Presentation

Nitecapone Solubility Data

For successful cell culture experiments, proper dissolution of Nitecapone is critical. The following table summarizes the reported solubility of Nitecapone in various solvents. It is important to note that Nitecapone is practically insoluble in water.[2]

| Solvent | Solubility | Source(s) |

| DMSO | 15 mg/mL (clear) | [2] |

| DMSO | 17.5 mg/mL | [2] |

| DMSO | 10 mM (in 1 mL) | [1] |

| Methanol | 15 mg/mL | [2] |

| Methanol | 62.5 mg/mL | [2] |

| Ethanol | Soluble | [2] |

| Water | Insoluble | [2] |

Experimental Protocols

Protocol 1: Preparation of Nitecapone Stock Solution

This protocol describes the preparation of a high-concentration stock solution of Nitecapone, which can then be diluted to the desired final concentration in cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.

Materials:

-

Nitecapone powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and subsequent cell cultures.

-

Weighing Nitecapone: Accurately weigh the desired amount of Nitecapone powder. For example, to prepare a 10 mM stock solution, weigh out 2.65 mg of Nitecapone (Molecular Weight: 265.22 g/mol ).

-

Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed Nitecapone. To continue the example of a 10 mM stock solution, add 1 mL of DMSO to the 2.65 mg of Nitecapone.

-

Vortexing: Vortex the solution thoroughly until the Nitecapone is completely dissolved. A clear, yellowish solution should be obtained. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

-

Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube. This will ensure the removal of any potential microbial contaminants.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Nitecapone Working Solution for Cell Culture

This protocol details the dilution of the Nitecapone stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

Nitecapone stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the Nitecapone stock solution at room temperature.

-

Calculating the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of culture medium with a final Nitecapone concentration of 10 µM from a 10 mM stock solution, you would need 10 µL of the stock solution (a 1:1000 dilution).

-

Preparing the Working Solution:

-

It is good practice to perform a serial dilution. First, dilute the stock solution in a small volume of cell culture medium. For instance, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.

-

Then, add the appropriate volume of this intermediate solution to your final volume of cell culture medium. To continue the example, you would add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the Nitecapone-treated samples. In the example above, the final DMSO concentration is 0.1%. Therefore, your vehicle control would be cells treated with 0.1% DMSO in the culture medium.

-

Immediate Use: Use the prepared working solution immediately to treat your cells. Do not store diluted Nitecapone solutions in culture medium for extended periods.

Mandatory Visualizations

Nitecapone's Mechanism of Action: COMT Inhibition

Nitecapone's primary mechanism of action is the inhibition of Catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catechols, including neurotransmitters like dopamine.[3] By inhibiting COMT, Nitecapone increases the bioavailability of these catechols.

Caption: Nitecapone inhibits COMT, preventing dopamine degradation.

General Experimental Workflow for Nitecapone in Cell Culture

The following diagram illustrates a typical workflow for conducting a cell-based assay using Nitecapone. This workflow is applicable to various assays, such as cell viability, apoptosis, or functional assays.[4][5][6]

Caption: Workflow for Nitecapone cell-based experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nitecapone = 98 HPLC 116313-94-1 [sigmaaldrich.com]

- 3. Crystal Structure of Catechol O-Methyltransferase Complexed with Nitecapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 5. biocompare.com [biocompare.com]

- 6. bioivt.com [bioivt.com]

Application Notes: Nitecapone in Neuroprotection Assays

Nitecapone (OR-462) is a potent, short-acting, and orally active inhibitor of catechol-O-methyltransferase (COMT).[1] While primarily investigated for its role in Parkinson's disease by preventing the peripheral breakdown of levodopa, nitecapone also exhibits significant neuroprotective properties independent of its COMT inhibition.[2][3][4] These properties are attributed to its capacity as a direct antioxidant, capable of scavenging reactive oxygen species (ROS) and nitric oxide radicals, and preventing lipid peroxidation.[1] This dual mechanism of action makes nitecapone a compound of interest for neuroprotection studies, particularly in models of neurodegenerative diseases where oxidative stress is a key pathological feature.

The following protocols and data provide a framework for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of nitecapone in relevant in vitro and in vivo models.

Mechanism of Action: Signaling Pathways

Nitecapone's neuroprotective potential stems from two primary pathways: modulation of catecholamine metabolism via COMT inhibition and direct antioxidant activity.

-

COMT Inhibition Pathway: In the context of Parkinson's disease therapy, COMT inhibitors prevent the conversion of levodopa to the inactive metabolite 3-O-methyldopa, thereby increasing the bioavailability of levodopa for conversion to dopamine in the brain.[3][4] This action helps to restore dopamine levels.[4]

-

Antioxidant Pathway: Nitecapone directly neutralizes harmful free radicals. In cellular models, neurotoxins can induce a surge in reactive oxygen species (ROS), leading to oxidative stress, depletion of endogenous antioxidants like reduced glutathione (GSH), lipid peroxidation, and ultimately, neuronal cell death. Nitecapone intervenes by scavenging these ROS, thus mitigating the downstream cascade of cellular damage.[1]

References

Nitecapone: A Valuable Tool for Advancing Parkinson's Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitecapone, a peripherally acting inhibitor of catechol-O-methyltransferase (COMT), serves as a critical research tool in the study of Parkinson's disease. By preventing the breakdown of levodopa, the primary medication for Parkinson's, Nitecapone allows for a greater and more sustained delivery of dopamine to the brain. This characteristic makes it an invaluable agent for investigating the complexities of dopamine metabolism, motor control, and the development of novel therapeutic strategies for this neurodegenerative disorder. These application notes provide detailed protocols for key in vitro and in vivo experiments utilizing Nitecapone, alongside a comprehensive summary of its quantitative effects.

Mechanism of Action and Signaling Pathway

Nitecapone exerts its therapeutic and research utility by inhibiting the COMT enzyme, which is responsible for the methylation and subsequent inactivation of levodopa and dopamine. In the context of Parkinson's disease treatment, levodopa is administered to replenish depleted dopamine levels in the brain. However, a significant portion of orally administered levodopa is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD). This peripheral metabolism not only reduces the bioavailability of levodopa but also leads to the formation of a metabolite that competes with levodopa for transport across the blood-brain barrier.

By inhibiting peripheral COMT, Nitecapone effectively blocks this metabolic pathway.[1] This leads to a significant increase in the plasma half-life of levodopa, resulting in a greater amount of the precursor reaching the brain to be converted into dopamine. The increased and more stable supply of dopamine in the striatum helps to alleviate the motor symptoms of Parkinson's disease. Nitecapone, unlike some other COMT inhibitors, acts primarily in the periphery and does not readily cross the blood-brain barrier.[2]

// Nodes Levodopa [label="Levodopa\n(oral administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peripheral_Circulation [label="Peripheral Circulation", shape=ellipse, fillcolor="#FFFFFF"]; BBB [label="Blood-Brain Barrier", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Brain [label="Brain", shape=ellipse, fillcolor="#FFFFFF"]; Dopamine [label="Dopamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Motor_Symptoms [label="Alleviation of\nMotor Symptoms", shape=ellipse, fillcolor="#FFFFFF"]; COMT_Peripheral [label="COMT", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Three_OMD [label="3-O-Methyldopa (3-OMD)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nitecapone [label="Nitecapone", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Levodopa -> Peripheral_Circulation; Peripheral_Circulation -> BBB; BBB -> Brain; Brain -> Dopamine [label="DDC\n(decarboxylation)"]; Dopamine -> Motor_Symptoms; Peripheral_Circulation -> COMT_Peripheral; COMT_Peripheral -> Three_OMD [label="Methylation"]; Nitecapone -> COMT_Peripheral [label="Inhibition", style=dashed, arrowhead=tee]; }

Nitecapone's peripheral COMT inhibition pathway.

Quantitative Data Summary